Dasatinib is a potent, orally bioavailable, small molecule inhibitor of multiple tyrosine kinases, including Src family kinases []. It was discovered as a novel Src family kinase inhibitor template through the screening of an internal compound collection []. Dasatinib has emerged as a crucial compound in scientific research, specifically in the field of oncology.
Dasatinib consists of a 2-aminothiazole core, a crucial structural feature for its inhibitory activity against Src family kinases []. While the complete molecular structure analysis is not extensively detailed in the provided abstracts, the interaction of Dasatinib with the Abl kinase active site has been elucidated through crystallography []. The 2-aminothiazole moiety forms key hydrogen bonds with the kinase hinge region, contributing significantly to the binding affinity [].
Dasatinib exhibits its biological activity by binding to and inhibiting multiple tyrosine kinases, with a high affinity for Src family kinases [, ]. These kinases play critical roles in signal transduction pathways regulating cell growth, proliferation, survival, and angiogenesis []. Dasatinib's ability to inhibit these kinases disrupts downstream signaling cascades, ultimately leading to the inhibition of cancer cell proliferation and survival.
One study describes the development and validation of a reverse-phase HPLC method for quantifying Dasatinib and its impurities in pharmaceutical formulations []. The study identified four distinct polymorphs of Dasatinib (Polymorphs I, II, III, and IV), each characterized by unique physicochemical properties []. These polymorphs exhibited differences in stability, solubility, and preparation methods, highlighting the importance of polymorphic control in drug development [].
Dasatinib finds primary application in the field of oncology as a therapeutic agent. Its primary target is the BCR-ABL fusion protein, a constitutively active tyrosine kinase found in chronic myelogenous leukemia (CML) cells []. By inhibiting BCR-ABL, Dasatinib effectively targets and eliminates CML cells.
Furthermore, Dasatinib has shown efficacy in preclinical models of inflammatory diseases []. The compound demonstrated the ability to reduce pro-inflammatory cytokine levels, such as TNF-alpha, in both acute and chronic inflammation models []. These findings suggest potential therapeutic applications for Dasatinib beyond oncology, particularly in treating inflammatory and autoimmune disorders.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2